Ethyl 3-(2-chloropyridin-4-YL)-1,2,4-oxadiazole-5-carboxylate
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Overview
Description
Ethyl 3-(2-chloropyridin-4-YL)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-chloropyridin-4-YL)-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloropyridine-4-carboxylic acid with ethyl hydrazinecarboxylate under dehydrating conditions to form the oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-chloropyridin-4-YL)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the pyridine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The oxadiazole ring can participate in redox reactions, although these are less common.
Coupling reactions: The compound can be used in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Coupling reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while a Suzuki-Miyaura coupling reaction would produce a biaryl compound.
Scientific Research Applications
Ethyl 3-(2-chloropyridin-4-YL)-1,2,4-oxadiazole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 3-(2-chloropyridin-4-YL)-1,2,4-oxadiazole-5-carboxylate depends on its specific application:
Biological Targets: In medicinal chemistry, the compound may inhibit enzymes or receptors involved in disease pathways.
Agrochemical Targets: The compound may interfere with essential biological processes in pests or plants, such as disrupting enzyme function or interfering with DNA replication.
Comparison with Similar Compounds
Ethyl 3-(2-chloropyridin-4-YL)-1,2,4-oxadiazole-5-carboxylate can be compared with other similar compounds:
Ethyl 3-(2-chloropyridin-4-YL)-1H-pyrazole-5-carboxylate: This compound has a pyrazole ring instead of an oxadiazole ring, which may result in different biological activities and chemical reactivity.
2-(2-chloropyridin-4-yl)-4-methyl-1H-isoindole-1,3(2H)-dione: This compound features an isoindole ring and is used in different applications, such as agrochemicals.
Properties
Molecular Formula |
C10H8ClN3O3 |
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Molecular Weight |
253.64 g/mol |
IUPAC Name |
ethyl 3-(2-chloropyridin-4-yl)-1,2,4-oxadiazole-5-carboxylate |
InChI |
InChI=1S/C10H8ClN3O3/c1-2-16-10(15)9-13-8(14-17-9)6-3-4-12-7(11)5-6/h3-5H,2H2,1H3 |
InChI Key |
NESGXTQJGRYQBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2=CC(=NC=C2)Cl |
Origin of Product |
United States |
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